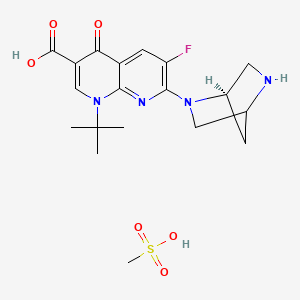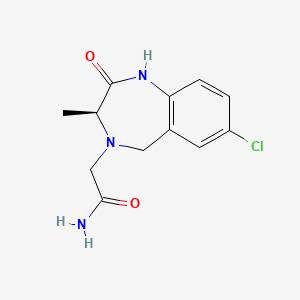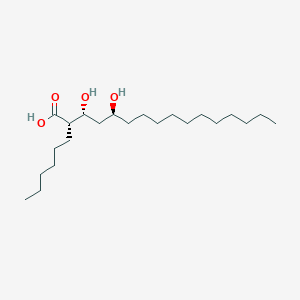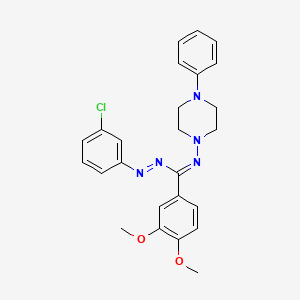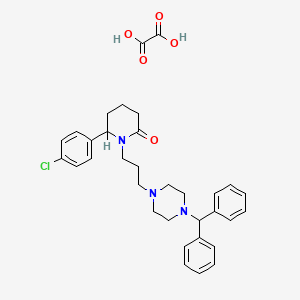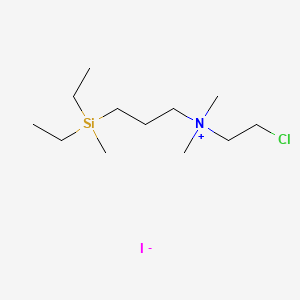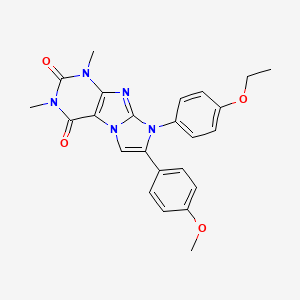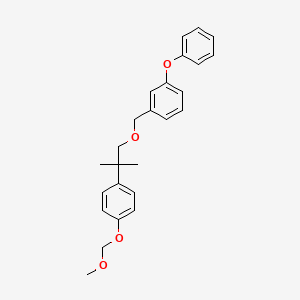
Befunolol hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Befunolol hydrochloride, (S)-, is a beta blocker with intrinsic sympathomimetic activity. It is primarily used in the management of open-angle glaucoma. Befunolol hydrochloride acts as a β adrenoreceptor partial agonist and was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The benzofuran derivative is reacted with epichlorohydrin and isopropylamine to add the sidechain, producing befunolol .
Industrial Production Methods
Industrial production methods for befunolol hydrochloride involve similar synthetic routes but are optimized for large-scale production. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Befunolol hydrochloride can be reduced to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta blockers and their chemical properties.
Biology: Befunolol hydrochloride is used in research related to adrenergic receptors and their role in biological systems.
Medicine: The compound is studied for its therapeutic effects in managing glaucoma and other eye diseases.
Industry: Befunolol hydrochloride is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, leading to a decrease in intraocular pressure, which is beneficial in the management of open-angle glaucoma. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity, reducing the production of cyclic AMP .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta blocker used for various cardiovascular conditions.
Timolol: A beta blocker used in the treatment of glaucoma.
Betaxolol: A selective beta1 receptor blocker used in the management of hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which is not commonly found in other beta blockers. This property allows it to act as a partial agonist, providing a balance between blocking and stimulating adrenergic receptors .
Propiedades
Número CAS |
66717-59-7 |
|---|---|
Fórmula molecular |
C16H22ClNO4 |
Peso molecular |
327.80 g/mol |
Nombre IUPAC |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1 |
Clave InChI |
TVVTWOGRPVJKDJ-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


